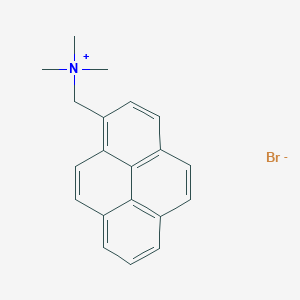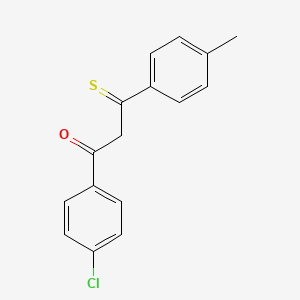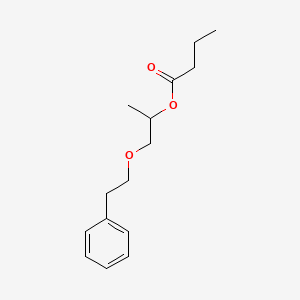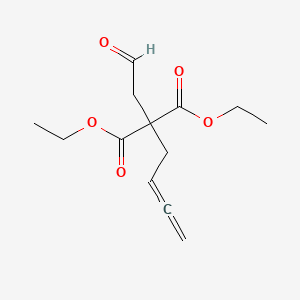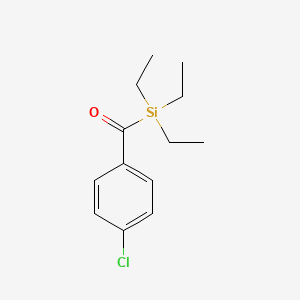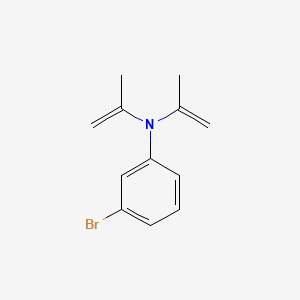
3-Bromo-N,N-di(prop-1-en-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N,N-di(prop-1-en-2-yl)aniline, also known as Benzenamine, 3-bromo-N,N-di-2-propenyl-, is an organic compound with the molecular formula C12H14BrN and a molecular weight of 252.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzene ring and two prop-1-en-2-yl groups attached to the nitrogen atom of the aniline.
Méthodes De Préparation
The synthesis of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline typically involves the reaction of 3-bromoaniline with prop-1-en-2-yl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
3-Bromo-N,N-di(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Bromo-N,N-di(prop-1-en-2-yl)aniline has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-N,N-di(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-1-en-2-yl groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
3-Bromo-N,N-di(prop-1-en-2-yl)aniline can be compared with other similar compounds, such as:
3-Bromoaniline: This compound lacks the prop-1-en-2-yl groups and has different chemical and biological properties.
N,N-Di(prop-1-en-2-yl)aniline: This compound lacks the bromine atom and exhibits different reactivity and applications.
3-Bromo-4-fluoro-N-(prop-2-en-1-yl)aniline: This compound has an additional fluorine atom, which alters its chemical and biological properties.
Propriétés
Numéro CAS |
188745-07-5 |
|---|---|
Formule moléculaire |
C12H14BrN |
Poids moléculaire |
252.15 g/mol |
Nom IUPAC |
3-bromo-N,N-bis(prop-1-en-2-yl)aniline |
InChI |
InChI=1S/C12H14BrN/c1-9(2)14(10(3)4)12-7-5-6-11(13)8-12/h5-8H,1,3H2,2,4H3 |
Clé InChI |
GVKANIOXPOZWDF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)N(C1=CC(=CC=C1)Br)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



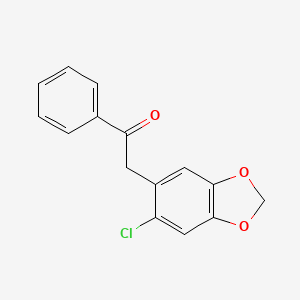
![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
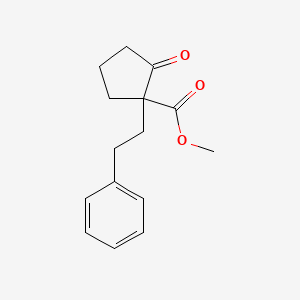

![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
